molecular formula C22H19F3N4 B11321641 5-methyl-N-(3-methylphenyl)-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

5-methyl-N-(3-methylphenyl)-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11321641
M. Wt: 396.4 g/mol
InChI Key: PZKSWNARGGYPCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(3-methylphenyl)-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(3-methylphenyl)-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrazoles, which undergo cyclization and functional group modifications.

  • Step 1: Synthesis of Intermediate Pyrazole

    • Reactants: Substituted aniline, hydrazine hydrate
    • Conditions: Reflux in ethanol
    • Product: Substituted pyrazole
  • Step 2: Cyclization to Pyrazolo[1,5-a]pyrimidine

    • Reactants: Substituted pyrazole, trifluoromethyl ketone
    • Conditions: Acidic or basic catalyst, elevated temperature
    • Product: Pyrazolo[1,5-a]pyrimidine
  • Step 3: Functional Group Modification

    • Reactants: Pyrazolo[1,5-a]pyrimidine, methylating agents
    • Conditions: Mild heating, inert atmosphere
    • Product: this compound

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions

    Reduction: Lithium aluminum hydride, anhydrous conditions

    Substitution: Halogenating agents, polar aprotic solvents

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids

    Reduction: Formation of corresponding alcohols or amines

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

Chemistry

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various conditions.

Biology

  • Investigated for its potential as a bioactive molecule in drug discovery.
  • Studied for its interactions with biological macromolecules.

Medicine

  • Potential applications in the development of pharmaceuticals, particularly as anti-inflammatory or anticancer agents.
  • Studied for its pharmacokinetics and pharmacodynamics.

Industry

  • Used in the development of specialty chemicals and materials.
  • Potential applications in agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-methyl-N-(3-methylphenyl)-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects through inhibition or activation of these targets, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Trifluoromethylated Compounds: Compounds with trifluoromethyl groups that impart unique chemical properties.

Uniqueness

  • The presence of multiple methyl and trifluoromethyl groups makes this compound unique in terms of its chemical reactivity and biological activity.
  • The specific substitution pattern on the pyrazolo[1,5-a]pyrimidine core may confer distinct pharmacological properties.

Properties

Molecular Formula

C22H19F3N4

Molecular Weight

396.4 g/mol

IUPAC Name

5-methyl-N-(3-methylphenyl)-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H19F3N4/c1-13-7-9-16(10-8-13)19-20(22(23,24)25)28-29-18(12-15(3)26-21(19)29)27-17-6-4-5-14(2)11-17/h4-12,27H,1-3H3

InChI Key

PZKSWNARGGYPCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)NC4=CC=CC(=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.